8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one
Description
Properties
IUPAC Name |
8-chloro-1H-pyrido[2,3-b][1,4]oxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2/c8-4-1-2-9-7-6(4)10-5(11)3-12-7/h1-2H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYJENXXRAZUTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=CN=C2O1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview
The primary and most direct method for synthesizing 8-chloro-1H-pyrido[2,3-B]oxazin-2(3H)-one involves the acylation of 3-aminopyridine-2(1H)-one with chloroacetyl chloride, which acts as both an acylating and cyclizing agent. This reaction typically proceeds under mild to moderate temperatures and basic conditions to facilitate intramolecular cyclization forming the oxazinone ring.
Reaction Conditions and Mechanism
- Starting Material: 3-aminopyridine-2(1H)-one or substituted analogues such as 4-(thien-2-yl)-3-aminopyridine-2(1H)-one.
- Reagent: Chloroacetyl chloride.
- Solvent: Dichloromethane (CH2Cl2) or Dimethylformamide (DMF).
- Base: Pyridine or potassium carbonate (K2CO3).
- Temperature: Room temperature to 100°C depending on solvent and base.
- Time: From 1 hour to several hours, monitored by TLC.
The nucleophilic amino group attacks the electrophilic carbonyl carbon of chloroacetyl chloride, forming an amide intermediate. Subsequently, intramolecular nucleophilic substitution occurs where the oxygen atom of the pyridone attacks the chloro-substituted carbon, closing the oxazinone ring.
Representative Experimental Data
The reaction is generally clean and proceeds smoothly, with the formation of the oxazinone confirmed by disappearance of starting material signals in NMR and IR spectra, and appearance of characteristic oxazinone signals.
Microwave-Assisted Cyclization
Method Overview
Microwave irradiation has been employed to accelerate the synthesis of pyridooxazin-2(3H)-ones, including chloro-substituted derivatives. This method enhances reaction rates and yields by providing rapid and uniform heating.
Reaction Conditions
- Starting Material: N-substituted 2-(2-chloropyridin-3-yloxy)acetamide derivatives.
- Reagent: Cesium carbonate (Cs2CO3) as base.
- Solvent: Dry DMF.
- Microwave Power: Typically 130°C for 10-15 minutes.
- Workup: Extraction with ethyl acetate, drying, and purification by column chromatography.
Advantages
- Significant reduction in reaction time (minutes instead of hours).
- High to excellent yields.
- Cleaner reaction profiles with fewer side products.
Example Procedure
A solution of N-substituted 2-(2-chloropyridin-3-yloxy)acetamide and Cs2CO3 in dry DMF is irradiated in a microwave oven at 130°C for 15 minutes. After solvent removal, the product is isolated by extraction and purified.
Two-Step Synthesis via 2-Aminopyridine-3-ol and Chloroacetyl Chloride
Method Overview
This method involves initial formation of 2H-pyrido[3,2-b]oxazin-3(4H)-one from 2-aminopyridine-3-ol and chloroacetyl chloride under basic conditions at low temperature, followed by N-substitution reactions to yield derivatives.
Reaction Conditions
- Step 1: 2-aminopyridine-3-ol reacts with chloroacetyl chloride at 5°C in a basic medium (e.g., triethylamine).
- Step 2: The resulting oxazinone is reacted with alkyl halides in the presence of combustion-derived bismuth oxide catalyst in DMF at 40°C for several hours.
- Purification: Column chromatography.
This method is useful for preparing N-substituted derivatives but also applicable to preparing the parent compound.
One-Pot, Multi-Step Protocols Involving Chloroacetyl Chloride
Method Overview
Recent advances include one-pot, multi-step syntheses where chloroacetyl chloride is reacted with appropriate aminopyridine derivatives, followed by in situ transformations such as azide addition or cyclization, to yield fused oxazinone systems.
Reaction Conditions
- Base: Triethylamine.
- Solvent: Dry DMF.
- Temperature: Room temperature for acylation; elevated temperatures (up to 100°C) for subsequent steps.
- Time: Several hours total.
- Yields: High, often above 80%.
Example Yields for Various Substituents
| Entry | R Group | Product Yield (%) |
|---|---|---|
| 1 | Phenyl | 91 |
| 2 | 4-Methoxyphenyl | 93 |
| 3 | 4-Methylphenyl | 91 |
| 4 | 4-Bromophenyl | 86 |
| 5 | 4-Chlorophenyl | 85 |
| 6 | Methyl | 95 |
(Table adapted from related triazolo-oxazinone synthesis protocols, demonstrating analogous conditions and yields)
Notes on Analytical Characterization
- IR Spectroscopy: Disappearance of starting material bands and appearance of oxazinone carbonyl (~1660 cm^-1) and ring vibrations.
- 1H NMR: Diagnostic shifts for protons on the oxazinone ring; disappearance of amino protons.
- 13C NMR: Signals corresponding to carbonyl carbon and ring carbons confirm structure.
- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight.
- Elemental Analysis: Confirms purity and composition.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield Range (%) | Advantages |
|---|---|---|---|---|---|
| Cyclization with Chloroacetyl Chloride | 3-aminopyridine-2(1H)-one | Chloroacetyl chloride, base | RT to 100°C, 1-5 h | Not always specified | Straightforward, mild conditions |
| Microwave-Assisted Cyclization | N-substituted 2-(2-chloropyridin-3-yloxy)acetamide | Cs2CO3, DMF, microwave | 130°C, 10-15 min | High (70-90%) | Fast, high yield |
| Two-Step via 2-aminopyridine-3-ol | 2-aminopyridine-3-ol | Chloroacetyl chloride, alkyl halides, Bi2O3 catalyst | 5°C then 40°C, several hours | Moderate to high | Suitable for N-substituted derivatives |
| One-Pot Multi-Step | Aminopyridine derivatives | Chloroacetyl chloride, NaN3, Et3N | RT to 100°C, 5 h | 82-95% | Efficient, high yield, one-pot |
Chemical Reactions Analysis
Types of Reactions
8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazine ring or the chlorine substituent.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxazines.
Scientific Research Applications
8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of pyrido-oxazinone derivatives are highly influenced by substituents at key positions. Below is a comparative analysis of structurally related compounds:
Physicochemical and Functional Insights
- Halogen Substituents : Bromine and chlorine at the 7- or 8-positions enhance electrophilic reactivity, making these derivatives suitable for further cross-coupling reactions (e.g., Suzuki-Miyaura) . Fluorine, while electron-withdrawing, may reduce DNA-binding affinity due to steric and electronic effects .
- Alkyl and Aryl Groups : Ethyl (e.g., ALM301) and phenyl substituents improve lipophilicity and target binding, critical for kinase inhibition .
- Hydroxymethylation : Introduction of polar groups (e.g., –CH₂OH) enhances solubility and hemorheological activity .
Biological Activity
8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula: C7H5ClN2O2
- Molecular Weight: 184.58 g/mol
- CAS Number: 1198154-62-9
- Structure: The compound features a pyridine ring fused with an oxazine moiety, contributing to its unique pharmacological profile.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study tested its efficacy against Gram-positive and Gram-negative bacteria, showing significant inhibition of growth at specific concentrations.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. It was evaluated against several cancer cell lines, including breast and lung cancer cells. The results indicated that it induces apoptosis and inhibits cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
The mechanism of action appears to involve the modulation of apoptotic pathways and cell cycle arrest.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition: It has been shown to inhibit certain enzymes involved in metabolic pathways in cancer cells.
- Reactive Oxygen Species (ROS) Generation: Increased ROS levels lead to oxidative stress, contributing to apoptosis in cancer cells.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy: A clinical trial assessed the effectiveness of this compound in treating infections caused by resistant bacterial strains. Patients showed improved outcomes compared to those receiving standard treatments.
- Cancer Research Trial: A phase I study evaluated the safety and tolerability of the compound in patients with advanced solid tumors. Preliminary results indicated a favorable safety profile with evidence of tumor reduction in some participants.
Q & A
Q. What are the optimized synthetic routes for 8-chloro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one, and how do reaction conditions influence cyclization efficiency?
- Methodological Answer : The compound can be synthesized via acylation of 3-aminopyridine-2(1H)-one derivatives with chloroacetyl chloride, followed by cyclization. Key parameters include solvent choice (DMF vs. CH₂Cl₂), temperature (80–100°C for cyclization), and base (K₂CO₃). For example, using DMF at elevated temperatures promotes intramolecular cyclization to form the oxazine ring, achieving yields up to 56% . Alternative one-pot methods employing Smiles rearrangement with ionic liquids (e.g., [HMIm]BF₄) offer greener syntheses with high efficiency .
Q. How should researchers interpret spectral data (NMR, IR) to confirm the structure of this compound derivatives?
- Methodological Answer :
- ¹H NMR : Look for characteristic signals such as singlet protons from the oxazine ring (e.g., δ 4.73 ppm for H3) and aromatic protons influenced by electron-withdrawing substituents (e.g., δ 7.21–7.75 ppm for thiophene-containing analogs) .
- ¹³C NMR : Peaks at δ 67.0 ppm (C3) and δ 164.4 ppm (NC=O) confirm the oxazine core .
- IR : A strong absorption band near 1703 cm⁻¹ corresponds to the carbonyl group (NC=O) .
Advanced Research Questions
Q. How can structural modifications to the pyridooxazinone core enhance target selectivity in enzyme inhibition studies (e.g., bacterial topoisomerases)?
- Methodological Answer : Introduce substituents on the aromatic ring (e.g., fluorine, bromine) to optimize π-π stacking with DNA bases. For instance, replacing the partially unsaturated LHS (left-hand side) with fully aromatic systems improves binding to bacterial topo IV and gyrase. Compound 1 (7-fluoro-1H-pyridooxazinone) showed reduced potency due to weaker π-π interactions, whereas halogenated analogs (e.g., bromine at position 8) enhance hydrophobic interactions with residues like Ala68 and Met121 in S. aureus GyrA .
Q. What computational strategies are effective for predicting the antithrombotic or hemorheological activity of 8-chloro-pyridooxazinone derivatives?
- Methodological Answer : Perform molecular docking against targets like thrombin or factor Xa, focusing on the thiourea fragment’s role in enhancing binding affinity. In silico studies of thioureide derivatives revealed increased affinity for thrombosis-related proteins, validated by in vitro hemorheological assays using blood viscosity models . MD simulations can further assess stability of ligand-protein complexes under physiological conditions.
Q. How can researchers resolve contradictions in enzymatic inhibition data caused by heterocyclic substituents?
- Methodological Answer : Combine kinetic assays (e.g., IC₅₀ determination) with structural analyses (X-ray crystallography or Cryo-EM) to identify steric or electronic effects. For example, the lower topo IV inhibition by compound 1 was attributed to its heterocyclic LHS reducing DNA binding. Competitive binding assays with fluorescent DNA probes can quantify interaction strength, while mutagenesis studies (e.g., GyrA-M121A) validate residue-specific contributions .
Q. What in vitro models are suitable for evaluating the anticancer potential of 8-chloro-pyridooxazinone analogs?
- Methodological Answer : Use apoptosis assays (Annexin V/PI staining) and caspase-3/7 activation in cancer cell lines (e.g., Neuro2a neuroblastoma). For p53-dependent pathways, compare wild-type vs. p53-knockout cells. Derivatives like ALM301 (a pyridooxazinone-based AKT inhibitor) showed efficacy in subtype-selective kinase inhibition, requiring phospho-AKT Western blotting to confirm target engagement .
Data Analysis & Experimental Design
Q. How should researchers optimize reaction workup to improve purity of 8-chloro-pyridooxazinone derivatives?
- Methodological Answer : After cyclization, precipitate the product using ice water to remove unreacted starting materials. Recrystallize from dioxane or acetonitrile to eliminate byproducts. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (e.g., ≤0.3% deviation in C/H/N ratios) .
Q. What strategies mitigate byproduct formation during Smiles rearrangement in one-pot syntheses?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
